molecular formula C12H9N3S B12913029 3H-1,2,4-Triazole-3-thione, 1,2-dihydro-5-(1-naphthalenyl)- CAS No. 7271-54-7

3H-1,2,4-Triazole-3-thione, 1,2-dihydro-5-(1-naphthalenyl)-

Cat. No.: B12913029
CAS No.: 7271-54-7
M. Wt: 227.29 g/mol
InChI Key: ZFBUMSNXMBBNCT-UHFFFAOYSA-N
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Description

5-(Naphthalen-1-yl)-1H-1,2,4-triazole-3(2H)-thione is a heterocyclic compound that features a triazole ring fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Naphthalen-1-yl)-1H-1,2,4-triazole-3(2H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthylamine with carbon disulfide and hydrazine hydrate, followed by cyclization with an appropriate aldehyde or ketone under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-(Naphthalen-1-yl)-1H-1,2,4-triazole-3(2H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like sodium borohydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where halogenated derivatives can be formed using halogenating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated triazole derivatives.

Scientific Research Applications

5-(Naphthalen-1-yl)-1H-1,2,4-triazole-3(2H)-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Naphthalen-1-yl)-1H-1,2,4-triazole-3(2H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole-3-thione derivatives: These compounds share the triazole-thione core structure but differ in the substituents attached to the triazole ring.

    Naphthyl-substituted heterocycles: Compounds such as naphthyl-substituted pyrazoles and isoxazoles.

Uniqueness

5-(Naphthalen-1-yl)-1H-1,2,4-triazole-3(2H)-thione is unique due to its combination of the naphthalene moiety with the triazole-thione structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new drugs and materials with specific desired properties .

Properties

CAS No.

7271-54-7

Molecular Formula

C12H9N3S

Molecular Weight

227.29 g/mol

IUPAC Name

5-naphthalen-1-yl-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C12H9N3S/c16-12-13-11(14-15-12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,13,14,15,16)

InChI Key

ZFBUMSNXMBBNCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC(=S)NN3

Origin of Product

United States

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